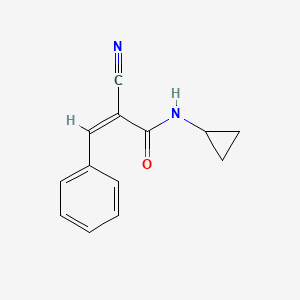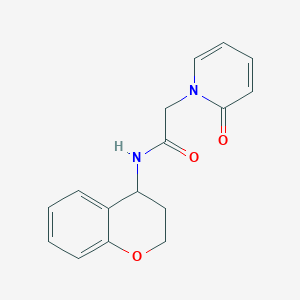![molecular formula C17H15FN2O B7468284 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one, also known as FMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMQ is a quinazolinone derivative that possesses a unique molecular structure, making it an attractive candidate for further investigation.
作用機序
The mechanism of action of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one is not fully understood, but it is thought to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one is its potent anti-cancer activity, which makes it an attractive candidate for the development of new cancer therapies. However, 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research involving 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one. One possible direction is the development of new drug delivery systems that can improve the solubility and bioavailability of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one. Another potential direction is the investigation of the mechanisms underlying 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one's anti-cancer activity, which could lead to the development of more effective cancer therapies. Additionally, 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one could be studied for its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases.
合成法
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with ethyl cyanoacetate to form 3-[1-(2-fluorophenyl)ethyl]-2-cyano-4-methylidene-1H-quinazolin-2-one. This intermediate is then subjected to a series of reactions involving hydrolysis, acidification, and decarboxylation to yield the final product, 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one.
科学的研究の応用
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been extensively studied for its potential applications in various research fields. One of the most notable applications of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity. 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11(13-7-3-5-9-15(13)18)20-12(2)14-8-4-6-10-16(14)19-17(20)21/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBUZYOLQEMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N2C(=C)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)




![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![5-[[2-(Difluoromethoxy)phenyl]methylsulfanyl]-1-phenyltetrazole](/img/structure/B7468278.png)

![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-methylfuran-2-carboxamide](/img/structure/B7468293.png)

![3,4-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7468310.png)